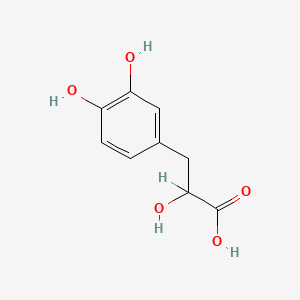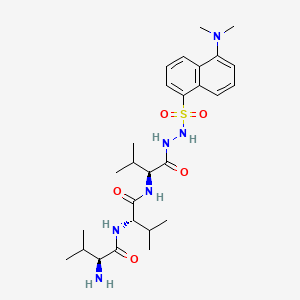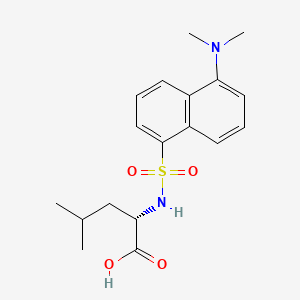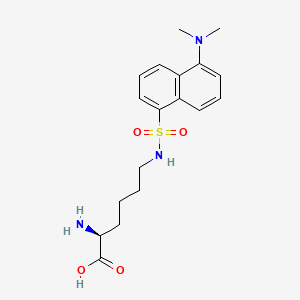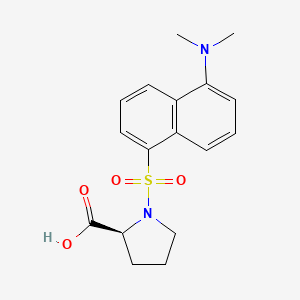![molecular formula C14H8N2S3 B1669867 4,7-二(噻吩-2-基)苯并[c][1,2,5]噻二唑 CAS No. 165190-76-1](/img/structure/B1669867.png)
4,7-二(噻吩-2-基)苯并[c][1,2,5]噻二唑
概述
描述
4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole is an organic compound that belongs to the class of benzo[c][1,2,5]thiadiazoles. This compound is characterized by the presence of two thiophene rings attached to a benzo[c][1,2,5]thiadiazole core. It is known for its unique electronic properties, making it a valuable material in various scientific and industrial applications.
科学研究应用
4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of conjugated polymers and small molecules for organic electronics.
Biology: The compound’s fluorescent properties make it useful in bioimaging and as a fluorescent probe.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is employed in the development of organic photovoltaic cells, light-emitting diodes, and other optoelectronic devices
作用机制
Target of Action
4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole, also known as 4,7-dithiophen-2-yl-2,1,3-benzothiadiazole, is primarily used in the field of organic electronics, particularly in the development of organic photovoltaics and fluorescent sensors . Its primary targets are therefore the electronic and photophysical properties of these devices.
Mode of Action
This compound acts as an electron-accepting moiety in donor-acceptor (D-A) systems . It interacts with its targets by participating in charge transfer during light absorption, with electron density transferring from the donor groups to the benzothiadiazole (BTZ) group . This interaction results in changes to the optoelectronic and photophysical properties of the system .
Biochemical Pathways
It contributes to the generation of charge carriers in organic photovoltaics and influences the fluorescence properties in sensors .
Pharmacokinetics
It has a melting point of 128-129℃, a predicted boiling point of 482.1±35.0 °C, and a predicted density of 1.437±0.06 g/cm3 .
Result of Action
The action of this compound results in the modification of the optoelectronic and photophysical properties of the D-A system. This can lead to improved performance in organic photovoltaics and enhanced sensitivity in fluorescent sensors .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as light, temperature, and the presence of other materials in the device. For instance, it is recommended to store the compound in a dark place, sealed and dry . Furthermore, the compound’s performance can be tailored by varying the donor groups while keeping the BTZ acceptor group the same .
生化分析
Biochemical Properties
4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole plays a crucial role in biochemical reactions due to its unique electronic properties. It interacts with various enzymes and proteins, facilitating electron transfer processes. For instance, it has been observed to interact with cytochrome P450 enzymes, enhancing their catalytic activity. The nature of these interactions is primarily based on the electron-donating and accepting capabilities of 4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole, which allows it to participate in redox reactions and stabilize reactive intermediates .
Cellular Effects
The effects of 4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole on various cell types are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole has been shown to inhibit the PI3K/AKT signaling pathway, leading to reduced cell proliferation and increased apoptosis. Additionally, it affects the expression of genes involved in oxidative stress response, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, 4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in gene expression. For instance, 4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole has been found to inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and repair .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole change over time. The compound is relatively stable under standard conditions, but it can degrade under prolonged exposure to light and heat. Long-term studies have shown that 4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole can have lasting effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole vary with different dosages in animal models. At low doses, it has been observed to enhance antioxidant defenses and reduce oxidative stress. At high doses, it can induce toxicity, leading to adverse effects such as liver damage and renal dysfunction. Threshold effects have been noted, where the beneficial effects plateau and toxic effects become prominent at higher concentrations .
Metabolic Pathways
4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, influencing metabolic flux and metabolite levels. This compound can modulate the activity of these enzymes, leading to changes in the metabolism of other compounds and affecting overall cellular homeostasis .
Transport and Distribution
Within cells and tissues, 4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole is transported and distributed through interactions with specific transporters and binding proteins. It has been found to accumulate in the mitochondria, where it exerts its effects on cellular respiration and energy production. The localization and accumulation of 4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole are influenced by its chemical properties and interactions with cellular components .
Subcellular Localization
The subcellular localization of 4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole is critical for its activity and function. It is primarily localized in the mitochondria and the nucleus, where it interacts with mitochondrial proteins and DNA. This localization is directed by specific targeting signals and post-translational modifications that guide 4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole to these compartments. The compound’s activity is modulated by its localization, affecting processes such as mitochondrial respiration and DNA replication .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole typically involves the reaction of 4,7-dibromo-2,1,3-benzothiadiazole with thiophene-2-boronic acid in the presence of a palladium catalyst. The reaction is carried out under Suzuki coupling conditions, which include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for 4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The scalability of the Suzuki coupling reaction makes it feasible for industrial production, provided that the reaction conditions are optimized for higher yields and purity.
化学反应分析
Types of Reactions
4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Halogenated or alkylated thiophene derivatives.
相似化合物的比较
Similar Compounds
- 4,7-Di(thiophen-2-yl)-2,1,3-benzothiadiazole
- 4,7-Di(5-thienyl)-2,1,3-benzothiadiazole
- 4,7-Di(4-hexylthiophen-2-yl)benzo[c][1,2,5]thiadiazole
Uniqueness
4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole is unique due to its specific arrangement of thiophene rings and the benzo[c][1,2,5]thiadiazole core, which imparts distinct electronic properties. This makes it particularly effective in applications requiring efficient charge transfer and fluorescence, setting it apart from other similar compounds .
属性
IUPAC Name |
4,7-dithiophen-2-yl-2,1,3-benzothiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2S3/c1-3-11(17-7-1)9-5-6-10(12-4-2-8-18-12)14-13(9)15-19-16-14/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGERJWSXTKVPSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(C3=NSN=C23)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60327922 | |
| Record name | 4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60327922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165190-76-1 | |
| Record name | 4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60327922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of DTBT?
A1: The molecular formula of DTBT is C14H8N2S3, and its molecular weight is 300.4 g/mol.
Q2: What are the key spectroscopic features of DTBT?
A2: DTBT exhibits characteristic UV-Vis absorption peaks indicative of its conjugated structure, with absorption maxima influenced by factors like solvent and aggregation state. [, , , ] Cyclic voltammetry studies reveal its amphoteric redox behavior, indicating suitability for both n- and p-doping processes. []
Q3: What is the thermal stability of DTBT?
A4: DTBT demonstrates good thermal stability, as evidenced by thermal gravimetric analysis (TGA) data. [] This stability makes it suitable for applications requiring elevated temperatures during processing or operation.
Q4: Can DTBT act as a catalyst?
A5: Research has shown that fulleropyrrolidine functionalized with DTBT (DTBT-C60) can act as an efficient and durable metal-free catalyst for the photoreduction of carbon dioxide (CO2) to carbon monoxide (CO). [] This catalytic activity stems from its enhanced light absorption, effective exciton dissociation, and restrained charge-carrier recombination.
Q5: How does the structure of DTBT contribute to its catalytic activity?
A6: The novel C60-chromophore dyad structure of DTBT-C60 allows for efficient utilization of solar light, crucial for driving the photoreduction of CO2. [] This structure promotes efficient exciton dissociation and limits charge-carrier recombination, both vital for sustained catalytic activity.
Q6: Have there been computational studies on DTBT?
A7: Yes, Density Functional Theory (DFT) calculations have been extensively employed to study DTBT and its derivatives. [, , , ] These calculations provide insights into electronic structures, optical properties, and charge transport characteristics, aiding in the rational design of novel materials.
Q7: How do DFT calculations help in understanding the properties of DTBT?
A8: DFT calculations reveal crucial information about DTBT, such as its frontier molecular orbitals (FMOs), energy levels (HOMO/LUMO), and absorption spectra. [, ] These calculations can predict factors like open-circuit voltage in solar cells and guide the selection of appropriate acceptors for optimal device performance.
Q8: How do structural modifications of DTBT affect its properties?
A9: Modifications to the DTBT core, such as incorporating fluorine atoms, thiophene spacers, or different alkyl side chains, significantly impact its optoelectronic properties, solubility, and photovoltaic performance. [, , , , ] For instance, introducing fluorine atoms can lower the energy levels and influence the morphology of blend films, affecting device parameters like open-circuit voltage.
Q9: What is the role of side chains in DTBT-based polymers?
A10: Side chains play a crucial role in determining the solubility, morphology, and charge transport properties of DTBT-based polymers. [, , ] Alkyl side chains with different branching points and lengths influence polymer aggregation, crystallinity, and ultimately, device performance.
Q10: How is DTBT used in organic solar cells?
A11: DTBT is widely used as a building block for electron-donating polymers in organic solar cells. [, , , ] These polymers are typically blended with fullerene derivatives or other acceptors to form a bulk heterojunction active layer. The choice of acceptor and processing conditions significantly impact the morphology and efficiency of the solar cell device.
Q11: What are the advantages of using DTBT in organic transistors?
A12: DTBT-based polymers exhibit promising charge transport properties, making them suitable for organic field-effect transistors (OFETs). [, ] The planar structure of DTBT facilitates close packing and promotes charge carrier mobility. Additionally, its solution processability allows for low-cost fabrication methods.
Q12: Are there any environmental concerns associated with DTBT?
A13: While DTBT itself has not been extensively studied for its environmental impact, research on similar organic semiconductors suggests potential concerns regarding their persistence and degradation in the environment. [] Further investigations are needed to assess the ecotoxicological effects of DTBT and develop strategies for responsible disposal and recycling.
Q13: What are the prospects for sustainable synthesis of DTBT?
A14: Researchers are actively exploring greener synthetic routes for DTBT and its derivatives. [, ] Direct arylation polymerization (DArP) has emerged as a promising alternative to traditional cross-coupling reactions, offering advantages like reduced waste generation and avoidance of toxic organotin reagents.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
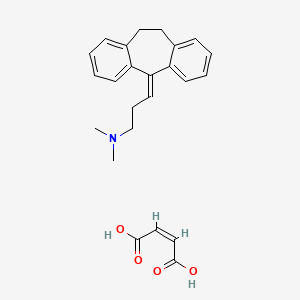

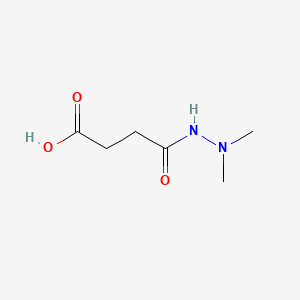
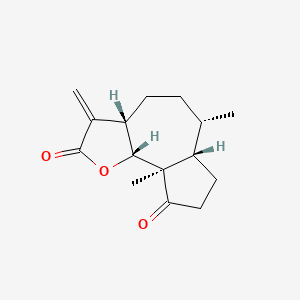
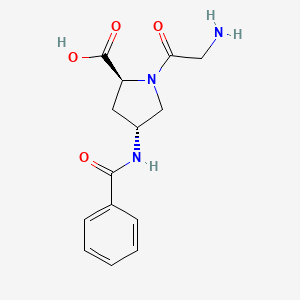
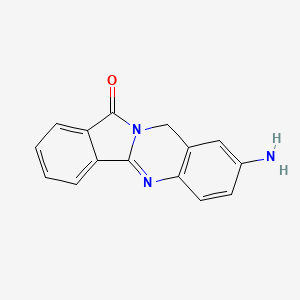
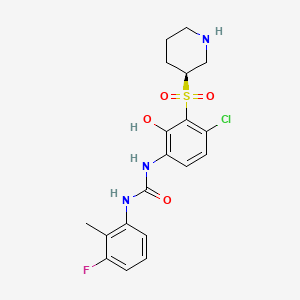
![2,7-Bis[(3-aminopropyl)amino]-1,8-naphthyridine](/img/structure/B1669796.png)
